molecular formula C18H22N2O2 B1388714 N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide CAS No. 1020056-15-8

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

Cat. No.: B1388714
CAS No.: 1020056-15-8
M. Wt: 298.4 g/mol
InChI Key: QJYYNOFUAIRWON-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-methylphenol as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 3-amino-2-methylphenol with butanoyl chloride under basic conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 4-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is N-(3-Nitro-2-methylphenyl)-2-(4-methylphenoxy)-butanamide.

    Reduction: The major products are N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanol or N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butylamine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-butanamide
  • N-(3-Amino-2-methylphenyl)-2-(4-ethoxyphenoxy)-butanamide
  • N-(3-Amino-2-methylphenyl)-2-(4-fluorophenoxy)-butanamide

Uniqueness

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-14-10-8-12(2)9-11-14)18(21)20-16-7-5-6-15(19)13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYNOFUAIRWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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